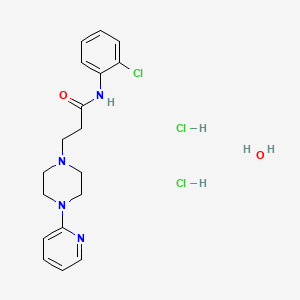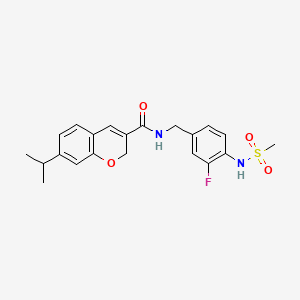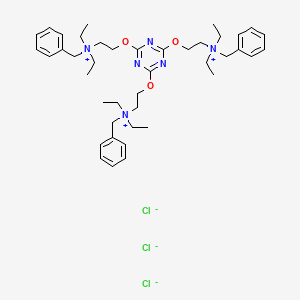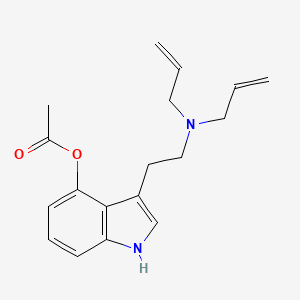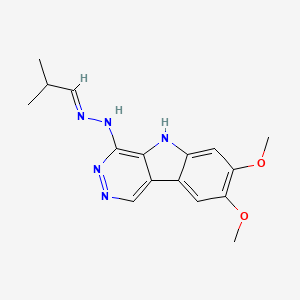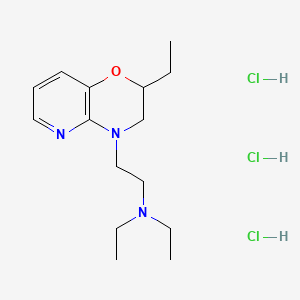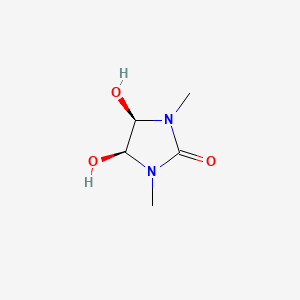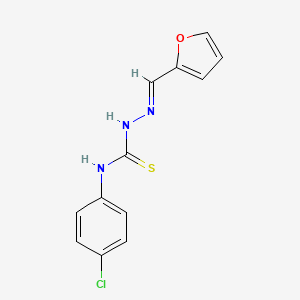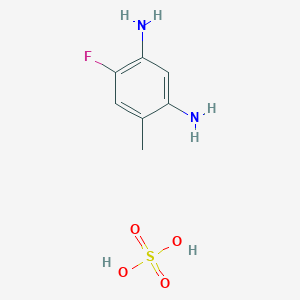
4-FLUORO-6-METHYL-m-PHENYLENEDIAMINE SULFATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-5-fluorotoluene sulfate is an aromatic organic compound with the molecular formula C7H9FN2 It is a derivative of toluene, where the methyl group is substituted with two amino groups and one fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Diamino-5-fluorotoluene sulfate can be synthesized through the hydrogenation of 2,4-dinitro-5-fluorotoluene using a nickel catalyst. This process involves the reduction of the nitro groups to amino groups under hydrogen gas at elevated temperatures and pressures . Another method involves the reduction of 2,4-dinitro-5-fluorotoluene with iron powder .
Industrial Production Methods
In industrial settings, the synthesis of 2,4-diamino-5-fluorotoluene sulfate typically involves the use of catalytic hydrogenation. The reaction is carried out in large reactors where 2,4-dinitro-5-fluorotoluene is treated with hydrogen gas in the presence of a nickel catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diamino-5-fluorotoluene sulfate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a nickel or palladium catalyst is commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of different amine derivatives.
Substitution: Formation of substituted toluene derivatives.
Aplicaciones Científicas De Investigación
2,4-Diamino-5-fluorotoluene sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4-diamino-5-fluorotoluene sulfate involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with various biomolecules, affecting their structure and function. The fluorine atom can participate in halogen bonding, further influencing the compound’s activity. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminotoluene: Similar structure but lacks the fluorine atom.
2,4-Diaminopyrimidine: Contains a pyrimidine ring instead of a benzene ring.
4-Fluoro-6-methyl-m-phenylenediamine: Similar structure but with different substitution patterns .
Uniqueness
2,4-Diamino-5-fluorotoluene sulfate is unique due to the presence of both amino and fluorine groups on the toluene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
217311-43-8 |
|---|---|
Fórmula molecular |
C7H11FN2O4S |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
4-fluoro-6-methylbenzene-1,3-diamine;sulfuric acid |
InChI |
InChI=1S/C7H9FN2.H2O4S/c1-4-2-5(8)7(10)3-6(4)9;1-5(2,3)4/h2-3H,9-10H2,1H3;(H2,1,2,3,4) |
Clave InChI |
KSZAJDHKFPOSOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N)N)F.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


